molecular formula C11H10O2 B14698629 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one CAS No. 31374-56-8

1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14698629
CAS No.: 31374-56-8
M. Wt: 174.20 g/mol
InChI Key: UVQIXPRSSLHJSL-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound that features an oxirane (epoxide) ring and a phenyl group attached to a propenone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxidation and the use of peracids can be scaled up for larger production. The choice of solvent, temperature control, and purification techniques are critical factors in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced, depending on the desired transformation. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding diol.

    Substitution Reactions: The phenyl group and the propenone moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity underlies its utility in various synthetic transformations and its potential biological activities .

Comparison with Similar Compounds

Uniqueness: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to its combination of an oxirane ring and a phenylpropenone structure, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and serve as a precursor for diverse compounds highlights its significance in organic chemistry.

Properties

CAS No.

31374-56-8

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-(oxiran-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C11H10O2/c12-10(11-8-13-11)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2

InChI Key

UVQIXPRSSLHJSL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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